molecular formula C16H10Cl2N2O4S B4079288 2,5-dichloro-N-(5-nitro-1-naphthyl)benzenesulfonamide

2,5-dichloro-N-(5-nitro-1-naphthyl)benzenesulfonamide

Cat. No. B4079288
M. Wt: 397.2 g/mol
InChI Key: OFIUJUNISTTZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(5-nitro-1-naphthyl)benzenesulfonamide, also known as DNNSB, is a chemical compound that has been widely used in scientific research. DNNSB is a sulfonamide derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-nitro-1-naphthyl)benzenesulfonamide involves the binding of the compound to the target protein, which results in the inhibition of its activity. 2,5-dichloro-N-(5-nitro-1-naphthyl)benzenesulfonamide has been found to bind to the extracellular domain of the CFTR chloride channel, which prevents the channel from opening and conducting chloride ions across the cell membrane. The compound has also been shown to bind to the intracellular domains of NCX and NHE, which inhibits their transport activity.
Biochemical and Physiological Effects
2,5-dichloro-N-(5-nitro-1-naphthyl)benzenesulfonamide has various biochemical and physiological effects. It has been found to reduce the transport of chloride ions across the cell membrane, which can lead to the accumulation of mucus in the lungs and other organs. 2,5-dichloro-N-(5-nitro-1-naphthyl)benzenesulfonamide has also been shown to reduce the intracellular calcium concentration in various cell types, which can affect cell signaling pathways and cellular functions.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(5-nitro-1-naphthyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and specific inhibitor of various ion channels and transporters, which makes it a valuable tool for studying their function. 2,5-dichloro-N-(5-nitro-1-naphthyl)benzenesulfonamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to the use of 2,5-dichloro-N-(5-nitro-1-naphthyl)benzenesulfonamide in lab experiments. The compound has been found to have some toxicity in certain cell types, which can affect the interpretation of experimental results. 2,5-dichloro-N-(5-nitro-1-naphthyl)benzenesulfonamide also has some solubility issues, which can make it difficult to use in certain experimental protocols.

Future Directions

For research on 2,5-dichloro-N-(5-nitro-1-naphthyl)benzenesulfonamide include studying its effects on other ion channels and transporters, investigating its potential therapeutic applications, and understanding its mechanism of action at the molecular level.

Scientific Research Applications

2,5-dichloro-N-(5-nitro-1-naphthyl)benzenesulfonamide has been widely used in scientific research as a tool to study the function of various ion channels and transporters. It has been found to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. 2,5-dichloro-N-(5-nitro-1-naphthyl)benzenesulfonamide has also been shown to inhibit the activity of the sodium-calcium exchanger (NCX) and the sodium-proton exchanger (NHE) in various cell types.

properties

IUPAC Name

2,5-dichloro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4S/c17-10-7-8-13(18)16(9-10)25(23,24)19-14-5-1-4-12-11(14)3-2-6-15(12)20(21)22/h1-9,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIUJUNISTTZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.